molecular formula C16H18N2O4 B13092641 (r)-5-(4-Methoxy-3-(3-tetrahydrofuranyloxy)phenyl)-2-methylpyridazin-3-one

(r)-5-(4-Methoxy-3-(3-tetrahydrofuranyloxy)phenyl)-2-methylpyridazin-3-one

Cat. No.: B13092641
M. Wt: 302.32 g/mol
InChI Key: QYBXXSKDBOTLAF-CYBMUJFWSA-N
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Description

  • “®-5-(4-Methoxy-3-(3-tetrahydrofuranyloxy)phenyl)-2-methylpyridazin-3-one” is a chemical compound with a complex structure. Let’s break it down:
    • The “r” in the name indicates the stereochemistry (specifically, the chirality) of the molecule.
    • The compound contains a pyridazinone core, which is a heterocyclic ring system.
    • Attached to the pyridazinone core are a 4-methoxyphenyl group and a tetrahydrofuranyl group.
  • This compound may have potential biological activity due to its unique structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers typically use organic synthesis techniques to construct complex molecules like this one.
    • Industrial production methods would likely involve large-scale synthesis, optimization, and purification processes. These details would be proprietary and closely guarded by manufacturers.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including:

        Oxidation: Oxidative processes can modify functional groups or alter the pyridazinone ring.

        Reduction: Reduction reactions may reduce specific functional groups.

        Substitution: Substituents on the phenyl or furanyl groups can be replaced.

    • Common reagents and conditions would depend on the specific reaction. For example:

        Oxidation: Potassium permanganate, Jones reagent, or other oxidizing agents.

        Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

        Substitution: Halogens (e.g., bromine, chlorine), strong bases (e.g., sodium hydroxide), or transition metal catalysts.

    • Major products would vary based on the reaction type and conditions.
  • Scientific Research Applications

    • Research on this compound is limited, but potential applications include:

        Medicinal Chemistry: Investigating its pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.

        Biological Studies: Assessing its impact on cellular processes or receptors.

        Materials Science: Exploring its use in materials with specific properties.

        Agrochemicals: Investigating its potential as a pesticide or herbicide.

        Industry: Developing novel synthetic routes for industrial production.

  • Mechanism of Action

    • Unfortunately, the specific mechanism of action remains unknown due to limited research.
    • Hypothetically, it could interact with cellular targets (e.g., enzymes, receptors) or affect signaling pathways.
  • Comparison with Similar Compounds

    • Similar compounds might include other pyridazinones, phenyl-substituted heterocycles, or furanyl derivatives.
    • Uniqueness lies in the combination of the pyridazinone core, the 4-methoxyphenyl group, and the tetrahydrofuranyl moiety.

    Remember that while I’ve provided an overview, further research and experimental data would be necessary to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C16H18N2O4

    Molecular Weight

    302.32 g/mol

    IUPAC Name

    5-[4-methoxy-3-[(3R)-oxolan-3-yl]oxyphenyl]-2-methylpyridazin-3-one

    InChI

    InChI=1S/C16H18N2O4/c1-18-16(19)8-12(9-17-18)11-3-4-14(20-2)15(7-11)22-13-5-6-21-10-13/h3-4,7-9,13H,5-6,10H2,1-2H3/t13-/m1/s1

    InChI Key

    QYBXXSKDBOTLAF-CYBMUJFWSA-N

    Isomeric SMILES

    CN1C(=O)C=C(C=N1)C2=CC(=C(C=C2)OC)O[C@@H]3CCOC3

    Canonical SMILES

    CN1C(=O)C=C(C=N1)C2=CC(=C(C=C2)OC)OC3CCOC3

    Origin of Product

    United States

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